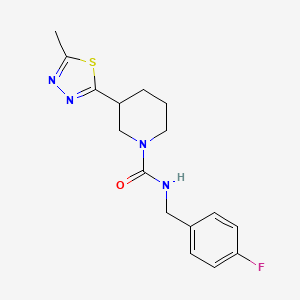

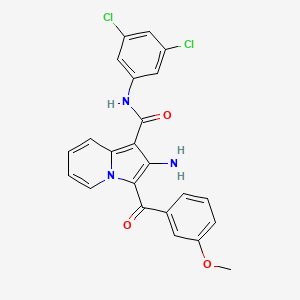

![molecular formula C16H17N3O2S B2713435 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide CAS No. 868978-63-6](/img/structure/B2713435.png)

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .科学的研究の応用

Versatile Architectures for Stable N-Heterocyclic Carbenes

The imidazo[1,2-a]pyridine core, exemplified by N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide, provides a fundamental framework for the development of new types of stable N-heterocyclic carbenes. This structure has been leveraged to generate Rh(I) mono- and biscarbenes from imidazo[1,2-a]pyridin-3-ylidenes and derivatives, offering a versatile platform for the synthesis of complex molecules with potential applications in catalysis and materials science (Alcarazo et al., 2005).

Catalytic Selectivity and Synthetic Applications

Efficient Cp*Rh(III)-catalyzed selective bis-cyanation of arylimidazo[1,2-a]pyridines with N-cyano-N-phenyl-p-methylbenzenesulfonamide via N-directed ortho double C-H activation demonstrates broad functional group tolerance, offering a method to furnish various cyanated imidazopyridines. This showcases the compound's utility in facilitating selective chemical transformations, highlighting its significance in organic synthesis and pharmaceutical research (Zhu et al., 2017).

Novel Synthetic Methods and Molecular Probes

The compound is integral to novel synthetic methods for producing fully substituted furans, a class of chemicals with wide applications in pharmaceuticals and agrochemicals. It serves as a precursor in multicomponent reactions, further underlining its versatility in synthetic organic chemistry (Pan et al., 2010). Additionally, derivatives of this compound have been developed as efficient fluorescent probes for mercury ion detection, emphasizing its utility in environmental monitoring and chemical sensing (Shao et al., 2011).

Pharmacological Applications

This compound and its analogs are part of a broader class of imidazo[1,2-a]pyridines, which have been extensively studied for their pharmacological properties. This includes applications in enzyme inhibition, receptor ligand activity, and as anti-infectious agents, illustrating the compound's potential in drug development and therapeutic interventions (Enguehard-Gueiffier & Gueiffier, 2007).

作用機序

Target of Action

Imidazo[1,2-a]pyridine derivatives, a category to which this compound belongs, have been reported to exhibit antimicrobial potency against a panel of bacterial and fungal pathogens .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives have been found to inhibit the formation of yeast to mold as well as ergosterol formation in yeast cells .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridine derivatives can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes .

Pharmacokinetics

It’s reported that imidazo[1,2-a]pyridine derivatives could be moderately toxic to humans .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been found to exhibit potent activity against several multidrug-resistant candida species .

Action Environment

It’s worth noting that the synthesis of imidazo[1,2-a]pyridine derivatives can be influenced by different reaction conditions .

特性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-13-5-7-15(8-6-13)22(20,21)17-10-9-14-12-19-11-3-2-4-16(19)18-14/h2-8,11-12,17H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJIUBVUWSJTJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

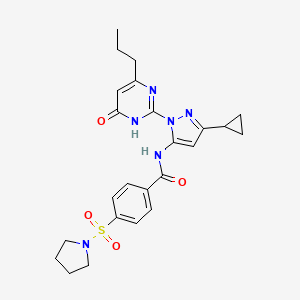

![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2713359.png)

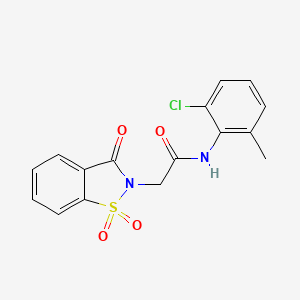

![(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2713360.png)

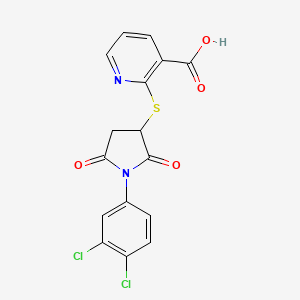

![3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2713362.png)

![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2713368.png)

![N-(3-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2713369.png)

![N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B2713371.png)